Methyl 4-chlorosulfonylhexanoate
Description
Methyl 4-chlorosulfonylhexanoate (C₇H₁₁ClO₄S, molecular weight ~226.5 g/mol) is a synthetic methyl ester featuring a chlorosulfonyl (-SO₂Cl) group at the 4th position of a hexanoic acid backbone. This compound is characterized by its high reactivity due to the electron-withdrawing chlorosulfonyl moiety, which makes it a versatile intermediate in organic synthesis. It is commonly employed in nucleophilic substitution reactions, sulfonamide formation, and polymer chemistry. Its applications span pharmaceuticals, agrochemicals, and specialty materials, where its ability to act as a sulfonating or alkylating agent is critical .
Properties
IUPAC Name |
methyl 4-chlorosulfonylhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-3-6(13(8,10)11)4-5-7(9)12-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGZSFGSSMAWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chlorosulfonylhexanoate can be synthesized through the chlorosulfonation of methyl hexanoate. The reaction typically involves the use of chlorosulfonic acid as the sulfonating agent. The process is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl group. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for efficiency and safety, with strict control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorosulfonylhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
Methyl 4-chlorosulfonylhexanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for research purposes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chlorosulfonylhexanoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-chlorosulfonylhexanoate with structurally or functionally related methyl esters, emphasizing molecular properties, reactivity, and applications.
Structural and Functional Group Comparison
- This compound: Contains a reactive chlorosulfonyl group (-SO₂Cl) and an ester (-COOCH₃) group. The linear hexanoate chain enhances solubility in organic solvents.
- Methyl Salicylate (C₈H₈O₃): Features an ester group and a phenolic hydroxyl (-OH) group. Its aromatic structure contributes to lower molecular weight (152.14 g/mol) and distinct applications in fragrances and topical analgesics .
- Sandaracopimaric Acid Methyl Esters : Cyclic diterpene-derived esters with complex polycyclic structures. These natural resin components exhibit higher molecular weights (>300 g/mol) and are used in varnishes and adhesives .

Physical and Chemical Properties
Research Findings and Industrial Relevance
- Synthetic Utility: this compound’s reactivity surpasses simpler methyl esters like methyl salicylate, making it indispensable in synthesizing sulfonated polymers and bioactive molecules .
- Safety Considerations: While specific safety data for this compound is scarce, analogous chlorosulfonyl compounds require stringent handling (e.g., ventilation, protective gear) to mitigate risks of irritation or toxicity .
- Environmental Impact : Unlike natural resin esters, synthetic methyl esters with halogenated groups (e.g., -SO₂Cl) demand careful disposal to prevent environmental contamination .
Biological Activity
Methyl 4-chlorosulfonylhexanoate is a sulfonyl-containing compound that has garnered interest in various fields of biological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHClOS
- Molecular Weight : 210.69 g/mol
- Functional Groups : Chlorosulfonyl, ester
The presence of the chlorosulfonyl group is significant as it can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorosulfonyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation : It may also modulate receptor activity, affecting signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in clinical settings.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although the exact mechanisms remain to be fully elucidated. The compound's ability to interfere with cell cycle progression and promote programmed cell death makes it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal tested the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL depending on the strain tested .
Investigation of Anticancer Properties
In a separate study focused on cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. The treatment led to a dose-dependent decrease in cell viability in breast cancer cells, with IC50 values calculated at approximately 25 µM .
Anti-inflammatory Mechanisms
A research article explored the anti-inflammatory mechanisms of this compound using macrophage models. The findings showed a significant decrease in nitric oxide production and inflammatory cytokine release upon treatment with the compound, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| Methyl sulfonylmethanoate | Antimicrobial | Disruption of bacterial cell wall synthesis |
| Chlorosulfonic acid | Reactive intermediate | Sulfonation reactions |
This table illustrates how this compound compares with other compounds possessing similar functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

